JMJD7-IN-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

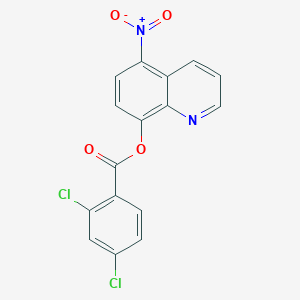

(5-nitroquinolin-8-yl) 2,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2N2O4/c17-9-3-4-10(12(18)8-9)16(21)24-14-6-5-13(20(22)23)11-2-1-7-19-15(11)14/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPUGYXWOBGQLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Core Mechanism of JMJD7-IN-1: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of JMJD7-IN-1, a potent inhibitor of the bifunctional enzyme Jumonji Domain-Containing Protein 7 (JMJD7). Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of JMJD7's dual enzymatic activities and the inhibitory effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to JMJD7: A Bifunctional Enzyme

JMJD7 is a member of the Jumonji C (JmjC) domain-containing family of enzymes, which are typically Fe(II) and 2-oxoglutarate (2OG)-dependent oxygenases. Uniquely, JMJD7 exhibits two distinct catalytic functions:

-

(3S)-Lysyl Hydroxylase Activity: JMJD7 catalyzes the stereospecific hydroxylation of a conserved lysine residue on the Developmentally Regulated GTP-binding proteins 1 and 2 (DRG1 and DRG2)[1][2]. This post-translational modification is implicated in regulating protein synthesis[2].

-

Endopeptidase Activity: JMJD7 also functions as a protease, specifically cleaving the N-terminal tails of histones H2, H3, and H4 that contain methylated arginine residues[1]. This "histone clipping" activity is thought to play a role in transcriptional regulation by generating "tailless nucleosomes"[1].

Given its roles in fundamental cellular processes, JMJD7 has emerged as a potential therapeutic target in oncology.

This compound: A Potent Inhibitor of JMJD7

This compound has been identified as a potent inhibitor of JMJD7. While the precise binding mode of this compound to the active site of JMJD7 has not been fully elucidated in publicly available literature, it is understood to competitively inhibit the enzyme's catalytic activity.

Quantitative Inhibition Data

The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available.

| Compound | Assay Type | Target | IC50 (µM) | Reference |

| This compound | Biochemical Assay | JMJD7 | 6.62 | [3] |

| This compound | Biophysical Assay | JMJD7 | 3.80 |

| Cell Line | Assay Type | Treatment Duration | IC50 (µM) | Reference |

| T-47D (Breast Cancer) | MTT Assay | 72 hours | 9.40 | |

| SK-BR-3 (Breast Cancer) | MTT Assay | 72 hours | 13.26 | |

| Jurkat (T-cell Leukemia) | MTT Assay | 72 hours | 15.03 | |

| HeLa (Cervical Cancer) | MTT Assay | 72 hours | 16.14 |

Signaling Pathways and Mechanism of Action

JMJD7's enzymatic activities place it at the crossroads of several critical cellular signaling pathways. Its inhibition by this compound is expected to modulate these pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Biochemical Assay: JMJD7 Lysyl Hydroxylase Inhibition Assay (MALDI-MS based)

This protocol is adapted from established methods for measuring JMJD7 hydroxylase activity and can be used to determine the IC50 of inhibitors like this compound.

Objective: To quantify the inhibitory effect of this compound on the hydroxylation of a DRG1 peptide substrate by JMJD7.

Materials:

-

Recombinant human His6-JMJD7

-

DRG1 peptide substrate (e.g., DRG121-40: NKATAHHLGLLKARLAKLRR-NH2)

-

This compound

-

Assay Buffer: 50 mM HEPES, pH 7.5

-

Ferrous Ammonium Sulfate (FAS)

-

2-Oxoglutarate (2OG)

-

L-Ascorbic Acid (LAA)

-

α-cyano-4-hydroxycinnamic acid (CHCA) matrix solution

-

MALDI-TOF Mass Spectrometer

Procedure:

-

Prepare a reaction mixture in the assay buffer containing the DRG1 peptide substrate (50 µM), Fe(II) (100 µM), 2OG (200 µM), and ascorbate (500 µM).

-

Prepare serial dilutions of this compound in DMSO. Add a fixed volume of each dilution to the reaction mixture. Include a DMSO-only control.

-

Initiate the reaction by adding His6-JMJD7 to a final concentration of 10 µM. The final reaction volume is 20 µL.

-

Incubate the reaction at 37°C for 60 minutes.

-

Quench the reaction by spotting 1 µL of the assay sample and 1 µL of CHCA matrix solution onto a MALDI plate.

-

Allow the spots to air dry.

-

Analyze the samples using a MALDI-TOF mass spectrometer in the positive ion reflectron mode.

-

Determine the ratio of the hydroxylated (+16 Da) to the non-hydroxylated peptide product.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Biochemical Assay: JMJD7 Endopeptidase Inhibition Assay (MALDI-MS based)

This protocol is based on the methods used to characterize the histone cleavage activity of JMJD7.

Objective: To assess the inhibitory effect of this compound on the endopeptidase activity of JMJD7 against a methylated histone peptide.

Materials:

-

Recombinant human His6-JMJD7

-

Synthetic methylated histone peptide (e.g., H3R2me2s)

-

This compound

-

Assay Buffer: 150 mM NaCl, 20 mM Tris-HCl pH 8.0, 2 mM ascorbic acid, 50 µM (NH4)2Fe(SO4)2

-

α-cyano-4-hydroxycinnamic acid (CHCA) matrix solution

-

MALDI-TOF Mass Spectrometer

Procedure:

-

Prepare a reaction mixture in the assay buffer containing the methylated histone peptide.

-

Prepare serial dilutions of this compound in DMSO and add to the reaction mixture. Include a DMSO-only control.

-

Initiate the reaction by adding purified His-tagged JMJD7.

-

Incubate the reaction at 37°C for 2-3 hours.

-

Stop the reaction and prepare the sample for mass spectrometry.

-

Analyze the reaction mixture by MALDI-TOF mass spectrometry to detect the cleavage products.

-

Quantify the amount of cleaved versus uncleaved peptide to determine the percentage of inhibition at different inhibitor concentrations.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assay: Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., T-47D, SK-BR-3, Jurkat, HeLa)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a valuable tool for probing the biological functions of JMJD7 and represents a promising starting point for the development of novel therapeutics. Its ability to inhibit both the lysyl hydroxylase and endopeptidase activities of JMJD7 underscores its potential to modulate key cellular processes involved in cancer progression. Further research is warranted to fully elucidate the molecular interactions between this compound and the JMJD7 active site, which will aid in the design of more potent and selective next-generation inhibitors.

References

- 1. pnas.org [pnas.org]

- 2. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of JMJD7-IN-1: A Technical Guide for Drug Development Professionals

An In-depth Overview of the First-in-Class Inhibitor of the Epigenetic Regulator JMJD7

Abstract

Jumonji domain-containing 7 (JMJD7) is a bifunctional enzyme with both (3S)-lysyl hydroxylase and histone protease activities, implicated in cancer cell proliferation and survival. Its emergence as a potential therapeutic target has driven the search for potent and selective inhibitors. This technical guide details the discovery and synthesis of the first reported JMJD7 inhibitor, a compound identified through virtual screening and designated herein as JMJD7-IN-1 (referred to in the literature as Cpd-3). We provide a comprehensive overview of its discovery, a detailed synthesis protocol, and the experimental methodologies used for its characterization. This document is intended to serve as a resource for researchers and professionals in drug discovery and development.

Introduction to JMJD7: A Dual-Function Epigenetic Modifier

JMJD7 is a member of the Jumonji-C (JmjC) domain-containing family of 2-oxoglutarate (2OG)-dependent oxygenases. It exhibits two distinct enzymatic functions:

-

(3S)-Lysyl Hydroxylase Activity: JMJD7 catalyzes the hydroxylation of a conserved lysine residue on developmentally regulated GTP-binding proteins 1 and 2 (DRG1 and DRG2), which are involved in translation.[1][2]

-

Histone Protease Activity: JMJD7 can act as a protease, cleaving the N-terminal tails of histones, particularly at methylated arginine residues. This activity may play a role in transcriptional regulation.[3]

Given its role in cell proliferation, JMJD7 has garnered significant interest as a potential target for anti-cancer therapies.[3]

Discovery of this compound: A Virtual Screening Approach

The initial discovery of a JMJD7 inhibitor was achieved through a consensus docking and scoring strategy. A virtual library of compounds was screened against a homology model of the JMJD7 catalytic domain. This computational approach identified a series of compounds with the potential to bind to the active site. Subsequent in vitro testing of these hits led to the identification of the most potent compound, referred to as Cpd-3 in the primary literature and designated as this compound in this guide.

The discovery workflow is outlined below:

Synthesis of this compound

This compound, identified as N-(3-chloro-4-fluorophenyl)-2,4-dichloro-5-sulfamoylbenzamide, is synthesized from commercially available starting materials. The synthesis involves the formation of a sulfamoylbenzoic acid intermediate followed by an amide coupling reaction.

Detailed Synthesis Protocol:

Step 1: Synthesis of 2,4-dichloro-5-(chlorosulfonyl)benzoic acid

2,4-Dichlorobenzoic acid is reacted with an excess of chlorosulfonic acid. The reaction mixture is heated to facilitate the sulfonyl chloride formation. Upon completion, the reaction is quenched by carefully adding the mixture to ice water, leading to the precipitation of the product.

Step 2: Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid

The sulfonyl chloride from Step 1 is then reacted with aqueous ammonia. The nucleophilic attack of ammonia on the sulfonyl chloride, followed by acidification, yields the corresponding sulfonamide.

Step 3: Synthesis of N-(3-chloro-4-fluorophenyl)-2,4-dichloro-5-sulfamoylbenzamide (this compound)

The final step involves the coupling of 2,4-dichloro-5-sulfamoylbenzoic acid with 3-chloro-4-fluoroaniline. The carboxylic acid is activated, often by conversion to an acyl chloride or by using a coupling agent, to facilitate the amide bond formation.

A generalized reaction scheme is presented below:

Quantitative Data Summary

The inhibitory activity of this compound and other identified compounds from the initial study are summarized below.

| Compound | IC50 (µM) against JMJD7 |

| This compound (Cpd-3) | 6.62 |

| Compound 1 | > 50 |

| Compound 2 | 15.8 |

| Compound 4 | 22.4 |

| Compound 5 | 31.6 |

| Compound 6 | 45.7 |

| Compound 7 | > 50 |

Table 1: In vitro inhibitory activity of compounds against JMJD7.

Experimental Protocols

JMJD7 Enzymatic Inhibition Assay (AlphaScreen-Based)

A common method for assessing JMJD7 inhibition is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. This assay measures the enzymatic activity of JMJD7 by detecting a specific post-translational modification on its substrate.

Principle: The assay is based on the competition between a biotinylated substrate peptide and the product of the enzymatic reaction for binding to acceptor beads.

Protocol Outline:

-

Recombinant JMJD7 Expression and Purification: The catalytic domain of human JMJD7 is cloned into an expression vector (e.g., pGEX or pET series) and expressed in E. coli. The protein is then purified using affinity chromatography (e.g., GST- or His-tag based).

-

Assay Components:

-

Recombinant JMJD7 enzyme

-

Biotinylated substrate peptide (e.g., a fragment of DRG1)

-

2-oxoglutarate (co-substrate)

-

Fe(II) (co-factor)

-

Ascorbate (reducing agent)

-

Assay buffer (e.g., HEPES or Tris-based)

-

Streptavidin-coated Donor beads

-

Antibody-coated Acceptor beads specific for the hydroxylated product

-

Test compounds (e.g., this compound)

-

-

Assay Procedure: a. JMJD7 enzyme, substrate, co-factors, and varying concentrations of the test inhibitor are incubated in a microplate. b. The enzymatic reaction is initiated by the addition of 2-oxoglutarate. c. After a defined incubation period, the reaction is stopped. d. A mixture of Donor and Acceptor beads is added. e. After another incubation period to allow for bead binding, the plate is read on an AlphaScreen-capable plate reader.

-

Data Analysis: The decrease in the AlphaScreen signal is proportional to the inhibition of JMJD7 activity. IC50 values are calculated from the dose-response curves.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of an inhibitor to its target protein in a cellular context.

Principle: The binding of a ligand (inhibitor) to its target protein generally increases the thermal stability of the protein.

Protocol Outline:

-

Cell Culture and Treatment: a. Culture cells that endogenously express JMJD7 to an appropriate confluency. b. Treat the cells with the test compound (this compound) or vehicle control for a specific duration.

-

Heat Shock: a. Aliquot the cell suspensions into PCR tubes. b. Heat the samples to a range of temperatures for a fixed time using a thermal cycler.

-

Cell Lysis and Protein Extraction: a. Lyse the cells to release the proteins. b. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: a. Quantify the amount of soluble JMJD7 in the supernatant at each temperature using Western blotting or other protein detection methods.

-

Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Conclusion and Future Directions

The discovery of this compound represents a significant step forward in the development of chemical probes to study the biology of JMJD7 and as a starting point for the development of novel therapeutics. The virtual screening approach proved to be an effective strategy for identifying this first-in-class inhibitor. The provided synthesis and experimental protocols offer a foundation for further research in this area. Future efforts will likely focus on optimizing the potency and selectivity of JMJD7 inhibitors, as well as elucidating their precise mechanism of action in a cellular context.

References

- 1. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cellular Targets of JMJD7: A Technical Guide for Researchers

An In-depth Examination of the Dual-Functionality of a Promising Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific inhibitor designated "JMJD7-IN-1" is not available in the current body of public scientific literature. This guide, therefore, focuses on the established and proposed cellular targets of the enzyme Jumonji Domain-Containing Protein 7 (JMJD7) itself. Understanding these targets is a critical prerequisite for the development and evaluation of any JMJD7 inhibitor.

Executive Summary

Jumonji Domain-Containing Protein 7 (JMJD7) is a member of the JmjC domain-containing family of enzymes, which are typically characterized as 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenases. Emerging research has revealed a fascinating and complex biology for JMJD7, pointing to a dual functionality that positions it as a critical regulator in distinct cellular processes. One line of evidence establishes JMJD7 as a (3S)-lysyl hydroxylase that modifies key components of the translation machinery.[1][2] Concurrently, another body of research proposes a novel role for JMJD7 as an endopeptidase involved in chromatin dynamics through the cleavage of histone tails.[3][4] This guide provides a comprehensive technical overview of the identified cellular targets of JMJD7, detailing the experimental methodologies used for their discovery and characterization, and presenting the available quantitative data to facilitate further research and drug development efforts.

Hydroxylase Activity: Targeting the Translation Machinery

A significant body of evidence supports the role of JMJD7 as a hydroxylase. Through a proteomic approach, two primary cellular targets of this enzymatic activity have been identified: Developmentally Regulated GTP Binding Protein 1 (DRG1) and Developmentally Regulated GTP Binding Protein 2 (DRG2).[1][5] These proteins are members of the TRAFAC (Translation Factor) family of GTPases, implicating JMJD7 in the regulation of protein synthesis.[1][2]

Identification and Validation of DRG1 and DRG2 as Cellular Targets

The identification of DRG1 and DRG2 as JMJD7 interactors was achieved through a multi-faceted approach combining proteomics, co-immunoprecipitation, and mass spectrometry.[1]

-

Proteomic Screening: Mass spectrometry was employed to compare the protein interactomes of wild-type JMJD7 and a catalytically inactive mutant (H178A). This screen identified DRG1 and DRG2 as proteins that specifically interact with the active form of JMJD7.[1]

-

Co-immunoprecipitation: Reciprocal co-immunoprecipitation experiments confirmed the interaction between JMJD7 and DRG1/2 in cellular contexts.[1]

-

Mass Spectrometry Analysis: Further mass spectrometric analyses of DRG1 and DRG2 purified from cells overexpressing JMJD7 revealed a specific hydroxylation on a highly conserved lysine residue (K22 in DRG1 and K21 in DRG2).[1]

Quantitative Analysis of JMJD7-DRG Interaction

While comprehensive kinetic data for the JMJD7-DRG1/2 interaction is still emerging, studies using peptide fragments of DRG1 have provided initial quantitative insights into the enzyme's activity.

| Substrate | Apparent Km (μM) | kcat (s-1) | Reference |

| DRG1-Lys peptide | 1.0 ± 0.2 | 0.14 ± 0.01 | [6] |

| DRG1-LysE peptide | 0.7 ± 0.1 | 0.11 ± 0.01 | [6] |

Signaling Pathway and Functional Implications

JMJD7-mediated hydroxylation of DRG1 and DRG2 is proposed to play a role in regulating their function in ribosome biogenesis and translation control.[1] The modification may influence the interaction of DRG proteins with other components of the translational machinery or with RNA.

Protease Activity: A Role in Chromatin Dynamics

In addition to its hydroxylase activity, JMJD7 has been reported to function as an endopeptidase that specifically cleaves arginine-methylated histone tails.[3][4] This activity suggests a role for JMJD7 in epigenetic regulation and transcription.

Identification of Histone Tails as Substrates

The protease activity of JMJD7 was characterized through in vitro cleavage assays using bulk histones and synthetic histone peptides.

-

In Vitro Cleavage Assays: Incubation of recombinant JMJD7 with calf thymus histones resulted in a decrease in the levels of methylated arginine on histone H3 and H4.[3]

-

Mass Spectrometry of Cleavage Products: Analysis of synthetic histone peptides treated with JMJD7 by MALDI-TOF mass spectrometry identified specific cleavage products, confirming the endopeptidase activity.[3]

Quantitative Binding Affinities

Fluorescence polarization anisotropy and surface plasmon resonance have been used to quantify the binding of JMJD7 to various histone peptides.

| Peptide | Binding Constant (Kd) | Method | Reference |

| pH3R2me2a | ~1-50 µM (estimated range) | Fluorescence Polarization | [7] |

| pH4R3me2a | Significant binding affinity | Surface Plasmon Resonance | [7] |

| pH3R2(me2a)K4(me3) | No binding | Surface Plasmon Resonance | [7] |

| pH4R3(me2a) + Acetylation | 13.45 ± 0.26 µM | Fluorescence Polarization | [7] |

Proposed Mechanism and Functional Consequences

The cleavage of methylated histone tails by JMJD7 is proposed to generate "tailless nucleosomes," which may facilitate the elongation phase of transcription by releasing paused RNA Polymerase II.[5][8] This activity places JMJD7 at the interface of histone modification and transcriptional regulation.

Experimental Protocols

Identification of DRG1/2 as JMJD7 Interactors by Immunoprecipitation and Mass Spectrometry

This protocol outlines the general workflow for identifying protein interactors of JMJD7.

Protocol Steps:

-

Cell Culture and Transfection: HEK293T cells are cultured and transfected with plasmids encoding FLAG-tagged wild-type JMJD7 or a catalytically inactive mutant (e.g., H178A).[1]

-

Cell Lysis: Cells are harvested and lysed in a suitable buffer containing protease inhibitors.

-

Immunoprecipitation: The cell lysate is incubated with anti-FLAG antibody conjugated to magnetic or agarose beads to capture the JMJD7 protein complexes.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution: The bound protein complexes are eluted from the beads.

-

SDS-PAGE and Western Blotting: A portion of the eluate is run on an SDS-PAGE gel and transferred to a membrane for Western blotting with antibodies against suspected interactors (e.g., DRG1/2) for validation.[1]

-

Sample Preparation for Mass Spectrometry: The remainder of the eluate is subjected to in-solution tryptic digestion to generate peptides.

-

LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The resulting mass spectra are searched against a protein database to identify the proteins present in the sample. Proteins enriched in the wild-type JMJD7 pulldown compared to the inactive mutant are considered potential interactors.[1]

In Vitro Histone Cleavage Assay

This protocol describes a method to assess the protease activity of JMJD7 on histones.

Protocol Steps:

-

Reaction Setup: A reaction mixture is prepared containing purified recombinant JMJD7, bulk histones (e.g., from calf thymus) or synthetic histone peptides, and a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, and a divalent cation like Fe(II) or Zn(II)).[3]

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1-4 hours).

-

Reaction Termination: The reaction is stopped by adding SDS-PAGE loading buffer.

-

Analysis: The reaction products are analyzed by:

-

SDS-PAGE and Western Blotting: The samples are run on an SDS-PAGE gel and transferred to a membrane. The membrane is then probed with antibodies specific to histone modifications (e.g., anti-H3R2me2a) or to the histone C-terminus to detect cleavage.[3]

-

Mass Spectrometry: For reactions with synthetic peptides, the products are analyzed by MALDI-TOF or LC-MS to identify the exact cleavage sites.[3]

-

Conclusion and Future Directions

The cellular targets of JMJD7 highlight its involvement in two fundamental cellular processes: protein translation and chromatin regulation. Its role as a lysyl hydroxylase for DRG1/2 suggests a regulatory function in cell growth and protein synthesis, while its putative protease activity on histone tails points towards a role in epigenetic control of gene expression. The development of specific inhibitors for JMJD7, such as the prospective "this compound," will be invaluable for dissecting the relative contributions of these two activities in normal physiology and in disease states, particularly in cancer where JMJD7 has been implicated.[7] Future research should focus on elucidating the downstream consequences of DRG hydroxylation, confirming the histone protease activity in vivo, and exploring the potential for therapeutic intervention by targeting JMJD7.

References

- 1. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Clipping of arginine-methylated histone tails by JMJD5 and JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gene - JMJD7 [maayanlab.cloud]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Inhibition of DRG1/2 Hydroxylation by JMJD7-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jumonji domain-containing protein 7 (JMJD7) is a 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenase that plays a crucial role in post-translational modification.[1][2][3] Specifically, JMJD7 catalyzes the (3S)-lysyl hydroxylation of two highly conserved lysine residues within the developmentally regulated GTP-binding proteins 1 and 2 (DRG1 and DRG2).[3][4] This modification occurs at lysine-22 of DRG1 and lysine-21 of DRG2.[3] Emerging evidence suggests that this hydroxylation event is implicated in fundamental cellular processes, and dysregulation of JMJD7 activity has been linked to various diseases, including cancer.[1][5] This technical guide provides an in-depth overview of the potent inhibitor JMJD7-IN-1 and its effect on DRG1/2 hydroxylation, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

This compound: A Potent Inhibitor of JMJD7

This compound has been identified as a potent inhibitor of JMJD7 enzymatic activity.[1][2][6] This small molecule presents a valuable tool for studying the biological functions of JMJD7 and as a potential starting point for therapeutic development.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against JMJD7 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) value provides a quantitative measure of its efficacy.

| Compound | Target | IC50 (µM) | Assay Type |

| This compound | JMJD7 | 6.62 | In vitro enzymatic assay |

| This compound | T-47d cells | 9.40 | Cell-based growth inhibition |

| This compound | SK-BR-3 cells | 13.26 | Cell-based growth inhibition |

| This compound | Jurkat cells | 15.03 | Cell-based growth inhibition |

| This compound | HeLa cells | 16.14 | Cell-based growth inhibition |

Signaling Pathway and Inhibition Mechanism

JMJD7-mediated hydroxylation of DRG1 and DRG2 is a critical post-translational modification. This compound exerts its effect by directly inhibiting the catalytic activity of JMJD7, thereby preventing the hydroxylation of its substrates.

References

- 1. Discovery of JMJD7 inhibitors with the aid of virtual screening and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gene - JMJD7 [maayanlab.cloud]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

Investigating the role of JMJD7 in cancer with JMJD7-IN-1

An in-depth guide for researchers, scientists, and drug development professionals on the investigation of Jumonji domain-containing protein 7 (JMJD7) as a therapeutic target in cancer. This document outlines the current understanding of JMJD7's multifaceted role in oncogenesis, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological pathways and workflows.

While the specific inhibitor "JMJD7-IN-1" is not extensively documented in publicly available scientific literature, this guide focuses on the foundational knowledge and general strategies pertinent to the development of selective JMJD7 inhibitors.

Introduction to JMJD7: A Bifunctional Enzyme

Jumonji domain-containing 7 (JMJD7) is a member of the Jumonji-C (JmjC) family of 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenases.[1][2][3] These enzymes are critical epigenetic modulators, and their dysregulation is increasingly linked to human diseases, including cancer.[4] Uniquely, JMJD7 exhibits a dual enzymatic functionality, acting as both a lysyl hydroxylase and an endopeptidase.[2][5]

Lysyl Hydroxylase Activity

JMJD7 catalyzes the stereospecific (3S)-lysyl hydroxylation of two key proteins: Developmentally Regulated GTP-binding proteins 1 and 2 (DRG1 and DRG2).[1][6] These proteins are part of the TRAFAC family of GTPases involved in protein synthesis.[6] The hydroxylation occurs on a highly conserved lysine residue and represents a novel post-translational modification that may modulate protein-protein interactions and govern cell growth.[3][6]

Endopeptidase Activity

In its second role, JMJD7 functions as a protease. It cleaves the N-terminal tails of histones H2, H3, and H4, particularly at sites of methylated arginine residues.[5][7] This action generates "tailless nucleosomes," which is a proposed mechanism for facilitating the release of paused RNA polymerase II, thereby promoting transcription elongation.[3][7]

The Role of JMJD7 in Oncogenesis

Emerging evidence implicates JMJD7 as a significant factor in the development and progression of several cancers. Its dual functions in protein synthesis and transcriptional regulation position it at the nexus of critical cellular processes that are often hijacked in malignancy.

-

Cell Proliferation and Survival: Knockout or depletion of JMJD7 in cancer cell lines has been shown to dramatically repress cell growth and proliferation.[7][8] Specifically, downregulation of JMJD7 reduced the viability of prostate cancer cells and impaired colony formation in breast cancer cells.[9]

-

Fusion Gene in HNSCC: In head and neck squamous cell carcinoma (HNSCC), a read-through fusion gene, JMJD7-PLA2G4B, has been identified.[3][10] This fusion product, which is also highly expressed in breast and prostate cancer, appears to be the primary oncogenic driver rather than JMJD7 alone in this context.[10]

-

Signaling Pathway Modulation: The JMJD7-PLA2G4B fusion protein promotes HNSCC cell survival by modulating the phosphorylation of Protein Kinase B (AKT).[10][11] It also regulates the E3 ligase SKP2, which in turn controls the expression of the cyclin-dependent kinase inhibitors p21 and p27, thereby influencing cell cycle progression.[10]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on JMJD7 and its cancer-related activities.

Table 1: Effects of JMJD7 and JMJD7-PLA2G4B Manipulation on Cancer Cell Lines

| Cancer Type | Cell Line(s) | Experimental Approach | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Generic Cancer | Human cancer cell line | JMJD7 Knockout | Dramatic repression of cell growth | [7][8] |

| Prostate Cancer | DU145 | JMJD7 Downregulation | Reduced cell viability | [9] |

| Breast Cancer | MDA-MB-231 | JMJD7 Downregulation | Impaired colony formation in soft agar | [9] |

| HNSCC | SCC1, SCC23 | JMJD7-PLA2G4B Knockdown | Inhibition of proliferation, G1 cell cycle arrest, increased apoptosis | [10] |

| HNSCC | SCC1, SCC23 | JMJD7-PLA2G4B Knockdown | Dramatic inhibition of AKT phosphorylation |[10] |

Table 2: Substrate and Inhibitor Interactions with JMJD7

| Molecule Type | Molecule Name | Interaction Type | Key Finding | Reference(s) |

|---|---|---|---|---|

| Substrate | DRG1 Peptide | Lysyl Hydroxylation | Preferred substrate over DRG2 | [1] |

| Substrate | DRG2 Peptide | Lysyl Hydroxylation | Less efficient substrate than DRG1 | [1] |

| Inhibitor | DRG1 Peptide (Cys/Sec variant) | Covalent Inhibition | Efficiently inhibits JMJD7, likely via cross-linking with Cys132 | [1][12][13] |

| Inhibitor | N-oxalylglycine (NOG) | Competitive Inhibition | Broad-spectrum 2OG oxygenase inhibitor, reduces 2OG turnover by JMJD7 |[6] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of JMJD7. Below are protocols for key experiments cited in the literature.

In Vitro JMJD7 Lysyl Hydroxylase Assay

This protocol is adapted from methodologies used to confirm JMJD7's enzymatic activity.[1][6]

-

Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 100 µM 2-oxoglutarate, 100 µM FeSO₄, and 1 mM L-ascorbic acid.

-

Enzyme and Substrate: Add recombinant human JMJD7 protein to a final concentration of 2-5 µM. Add the synthetic DRG1 peptide substrate (containing the target lysine residue) to a final concentration of 10 µM.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Quenching: Stop the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA) in water.

-

Analysis: Analyze the reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the mass shift corresponding to the addition of a hydroxyl group (+16 Da) to the substrate peptide.

Western Blot Analysis for AKT Pathway Activation

This protocol is based on the investigation of the JMJD7-PLA2G4B fusion protein's effect on HNSCC cells.[10]

-

Cell Lysis: Lyse HNSCC cells (e.g., SCC1, SCC23) with and without siRNA-mediated knockdown of JMJD7-PLA2G4B using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH), diluted in blocking buffer.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the relative levels of AKT phosphorylation.

Cell Proliferation Assay (MTT)

This protocol is a standard method to assess the impact of JMJD7 inhibition on cancer cell viability.[10]

-

Cell Seeding: Seed cancer cells (e.g., HNSCC, prostate) in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of a JMJD7 inhibitor (or siRNA) for 24, 48, and 72 hours. Include a vehicle-only control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizing JMJD7 Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to JMJD7 function and investigation.

Caption: Diagram illustrating the dual enzymatic functions of JMJD7.

Caption: Signaling pathway of the JMJD7-PLA2G4B fusion protein in HNSCC.

Caption: A generalized workflow for screening and identifying JMJD7 inhibitors.

Conclusion and Future Directions

JMJD7 is a compelling, albeit complex, target for cancer therapy due to its fundamental roles in transcription and protein synthesis. The identification of the oncogenic JMJD7-PLA2G4B fusion highlights the need for context-specific investigation. While a specific inhibitor designated "this compound" is not yet prominent in the literature, the field is primed for its development. Future research should focus on:

-

Developing Selective Inhibitors: Creating small molecules that can selectively inhibit JMJD7's hydroxylase or peptidase activity, or both, without affecting other JmjC enzymes.

-

Elucidating Biological Roles: Further clarifying the distinct contributions of JMJD7's dual enzymatic functions to cancer cell pathophysiology.

-

Targeting the Fusion Protein: Designing strategies to specifically inhibit the JMJD7-PLA2G4B fusion protein in relevant cancers like HNSCC.

This guide provides a comprehensive overview for researchers aiming to contribute to this promising area of drug discovery, offering the foundational data, protocols, and conceptual frameworks necessary to advance the development of novel cancer therapeutics targeting JMJD7.

References

- 1. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. Gene - JMJD7 [maayanlab.cloud]

- 4. JMJD family proteins in cancer and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The small members of the JMJD protein family: enzymatic jewels or jinxes? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel read-through transcript JMJD7-PLA2G4B regulates head and neck squamous cell carcinoma cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JMJD family proteins in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ora.ox.ac.uk [ora.ox.ac.uk]

The Dual-Edged Sword: A Technical Guide to JMJD7 and its Role in Histone Demethylation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jumonji domain-containing 7 (JMJD7) is a bifunctional enzyme that has emerged as a critical player in both epigenetic regulation and protein biosynthesis, making it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth overview of JMJD7's core functions, its involvement in cellular pathways, and a summary of known inhibitors. Detailed experimental protocols for assessing JMJD7 activity and inhibition are provided to facilitate further research and drug discovery efforts.

JMJD7 possesses two distinct catalytic activities: as a histone endopeptidase and as a lysyl hydroxylase. In its capacity as a histone endopeptidase, JMJD7 cleaves the N-terminal tails of histones, particularly at methylated arginine and lysine residues. This "clipping" of histone tails can lead to the generation of "tailless nucleosomes," a process implicated in the release of paused RNA polymerase II and the promotion of transcriptional elongation.

Concurrently, JMJD7 functions as a 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenase, catalyzing the (3S)-lysyl hydroxylation of the developmentally regulated GTP-binding proteins 1 and 2 (DRG1 and DRG2). This post-translational modification is thought to be crucial for modulating protein-protein interactions that govern cell growth and translational regulation. Given its dual roles in fundamental cellular processes, the dysregulation of JMJD7 has been linked to various diseases, including cancer.

Quantitative Data on JMJD7 Inhibitors

While a specific inhibitor originally designated "JMJD7-IN-1" is not widely documented under this name, the compound referred to as Cpd-3 has been identified as the first potent and selective inhibitor of JMJD7.[1][2][3][4] In addition to this specific inhibitor, several pan-inhibitors of the Jumonji (JMJD) family of histone demethylases, as well as some subfamily-selective inhibitors, have been characterized. The following tables summarize the available quantitative data for these compounds.

| Inhibitor | Target(s) | IC50 (µM) | Assay Type | Reference(s) |

| Cpd-3 (this compound) | JMJD7 | 6.62 | In vitro enzymatic assay | [1][2][3][4] |

| T-47D (cell line) | 9.40 | Cell growth assay | [4] | |

| SK-BR-3 (cell line) | 13.26 | Cell growth assay | [4] | |

| Jurkat (cell line) | 15.03 | Cell growth assay | [4] | |

| HeLa (cell line) | 16.14 | Cell growth assay | [4] |

Table 1: Potency of the selective JMJD7 inhibitor Cpd-3 (this compound).

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference(s) |

| JIB-04 | JARID1A | 230 | Cell-free assay | [5][6][7] |

| JMJD2E | 340 | Cell-free assay | [5][6][7] | |

| JMJD2B | 435 | Cell-free assay | [5][6][7] | |

| JMJD2A | 445 | Cell-free assay | [5][6][7] | |

| JMJD3 | 855 | Cell-free assay | [5][6][7] | |

| JMJD2C | 1100 | Cell-free assay | [5][6][7] | |

| JMJD2D | 290 | Cell-free assay | [5][7] | |

| IOX1 | KDM3A | 100 | Cell-free assay | [7] |

| JMJD3 | 120 | Cell-free assay | [8] | |

| JMJD1A | 170 | Cell-free assay | [8] | |

| JMJD2A | 200 | Cell-free assay | [8] | |

| JMJD2E | 300 | Cell-free assay | [8] | |

| KDM4C | 600 | Cell-free assay | [7] | |

| UTX | 1000 | Cell-free assay | [8] | |

| KDM2A | 1800 | Cell-free assay | [7] | |

| KDM4E | 2300 | Cell-free assay | [7] | |

| KDM6B | 1400 | Cell-free assay | [7] |

Table 2: Potency of pan-JMJD inhibitors JIB-04 and IOX1 against various JMJD family members.

| Inhibitor | Target Subfamily | Target | IC50 (µM) | Assay Type | Reference(s) |

| Daminozide | KDM2/7 | PHF8 (KDM7B) | 0.55 | AlphaScreen | [9] |

| KDM2A | 1.5 | AlphaScreen | [9] | ||

| KIAA1718 (KDM7A) | 2.1 | AlphaScreen | [9] | ||

| KDM3A | 127 | AlphaScreen | [9] | ||

| GSK-J1 | KDM6 | JMJD3 (KDM6B) | 0.060 | Cell-free assay | [10][11][12][13] |

| UTX (KDM6A) | 0.053 | Cell-free assay | [14] | ||

| JARID1B | 0.95 | Cell-free assay | [11][13] | ||

| JARID1C | 1.76 | Cell-free assay | [11][13] |

Table 3: Potency of subfamily-selective JMJD inhibitors Daminozide and GSK-J1.

Signaling Pathways and Functional Logic

The dual functionality of JMJD7 places it at the crossroads of transcriptional regulation and protein synthesis control. The following diagrams illustrate its key pathways and the logical relationship between its two primary activities.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of JMJD7's enzymatic activities and the evaluation of potential inhibitors. The following sections provide step-by-step protocols for key in vitro assays.

JMJD7 Lysyl Hydroxylase Activity Assay using MALDI-TOF Mass Spectrometry

This assay directly measures the hydroxylation of a peptide substrate by JMJD7.

Materials:

-

Recombinant human JMJD7 protein

-

DRG1 (16-40) peptide substrate

-

2-oxoglutarate (2OG)

-

Ferrous ammonium sulfate (FAS)

-

L-ascorbic acid (LAA)

-

Tris buffer (50 mM, pH 7.5)

-

Reaction quenching solution (e.g., 0.1% trifluoroacetic acid in 50% acetonitrile)

-

MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)

-

MALDI-TOF mass spectrometer

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris buffer (pH 7.5), 10 µM DRG1 (16-40) peptide, 100 µM LAA, 10 µM FAS, and 10 µM 2OG.[5]

-

Initiate the reaction by adding recombinant JMJD7 to a final concentration of 2-5 µM.[5] The final reaction volume should be 50 µL.

-

Incubate the reaction at room temperature for 2 hours.[5]

-

Quench the reaction by adding an equal volume of quenching solution.

-

Spot 1 µL of the quenched reaction mixture onto a MALDI target plate and co-crystallize with 1 µL of MALDI matrix solution.

-

Analyze the samples using a MALDI-TOF mass spectrometer in positive ion mode to detect the mass shift corresponding to the addition of an oxygen atom (+16 Da) to the substrate peptide.

JMJD7 Histone Demethylase/Endopeptidase Activity Assay

This protocol is adapted from general histone demethylase assays and can be used to assess the endopeptidase activity of JMJD7 on methylated histone peptides.

Materials:

-

Recombinant human JMJD7 protein

-

Methylated histone H3 peptide substrate (e.g., H3R2me2s)

-

Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM α-ketoglutarate, 2 mM ascorbic acid, 50 µM (NH4)2Fe(SO4)2

-

Reaction quenching solution

-

MALDI-TOF mass spectrometer

Procedure:

-

Prepare the reaction mixture in the reaction buffer with the methylated histone peptide substrate.

-

Add recombinant JMJD7 to initiate the reaction.

-

Incubate at 37°C for 1-2 hours.

-

Stop the reaction and prepare the sample for MALDI-TOF MS analysis as described in the lysyl hydroxylase assay protocol.

-

Analyze the mass spectra for the appearance of peptide fragments resulting from the cleavage of the histone tail.

Inhibitor Screening and IC50 Determination using AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a high-throughput method for screening inhibitors.

Materials:

-

Recombinant His-tagged JMJD7

-

Biotinylated substrate peptide (e.g., biotinylated DRG1 peptide or methylated histone peptide)

-

2OG, FAS, LAA

-

Assay Buffer: 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Tween-20

-

Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (for binding assay) or antibody-coated Acceptor beads (for product detection)

-

Test compounds (e.g., Cpd-3) serially diluted in DMSO

-

384-well microplates

-

AlphaScreen-compatible plate reader

Procedure:

-

In a 384-well plate, add the assay buffer, recombinant JMJD7, and the test compound at various concentrations.[1]

-

Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

-

Initiate the enzymatic reaction by adding the biotinylated substrate peptide and co-factors (2OG, FAS, LAA).[1]

-

Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding EDTA.

-

Add the AlphaScreen beads (pre-incubated with the detection antibody if applicable) and incubate in the dark for 1-2 hours.[15]

-

Read the plate on an AlphaScreen reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[16]

Conclusion

JMJD7's dual functionality in critical cellular processes underscores its significance as a potential therapeutic target. The identification of a selective inhibitor, Cpd-3, provides a valuable chemical probe to further elucidate the biological roles of JMJD7 and to explore its therapeutic potential. The comprehensive data and detailed protocols presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate research and development efforts targeting JMJD7 and the broader landscape of histone demethylation pathways. Further investigation into the nuanced roles of JMJD7's distinct enzymatic activities will be pivotal in developing targeted therapies for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of JMJD7 inhibitors with the aid of virtual screening and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of homogeneous luminescence assays for histone demethylase catalysis and binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. GSK-J1 | Structural Genomics Consortium [thesgc.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]

- 15. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Function of JMJD7: A Technical Guide to its Activities and Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jumonji domain-containing protein 7 (JMJD7) is a bifunctional enzyme belonging to the JmjC domain-containing family of 2-oxoglutarate (2OG)-dependent oxygenases. It exhibits two distinct catalytic activities: (3S)-lysyl hydroxylation and endopeptidase activity. These dual functions position JMJD7 as a critical regulator in fundamental cellular processes, including protein biosynthesis and epigenetic regulation of transcription.[1][2][3] This guide provides an in-depth overview of JMJD7's functions, the mechanisms of its inhibition, and detailed experimental protocols for its study.

The Dual Enzymatic Functions of JMJD7

JMJD7's catalytic versatility allows it to participate in diverse cellular pathways.

(3S)-Lysyl Hydroxylase Activity: A Role in Translation

JMJD7 catalyzes the stereospecific (3S)-hydroxylation of a conserved lysine residue on the Developmentally Regulated GTP-binding proteins 1 and 2 (DRG1 and DRG2).[4][5] These proteins are members of the TRAFAC family of GTPases, which are implicated in ribosome biogenesis and the regulation of translation.[3][4] The hydroxylation of DRG1/2 by JMJD7 is thought to modulate their activity and interaction with other components of the translational machinery, thereby influencing protein synthesis.[2]

Endopeptidase Activity: A Role in Transcription

In its second role, JMJD7 functions as an endopeptidase that specifically recognizes and cleaves the N-terminal tails of histones H2A, H3, and H4.[2][6] This proteolytic activity is directed towards sites of arginine or lysine methylation.[2] The cleavage of these histone tails results in the formation of "tailless nucleosomes," a modification that is proposed to facilitate the release of paused RNA Polymerase II and promote transcriptional elongation.[2][7] This function highlights a novel mechanism of epigenetic regulation distinct from the canonical histone demethylation activities of many other JmjC domain-containing proteins.

Inhibitors of JMJD7

The critical roles of JMJD7 in cellular proliferation and disease, particularly cancer, have made it an attractive target for inhibitor development.[6] Both small molecule and peptidomimetic inhibitors have been identified.

Quantitative Data on JMJD7 Inhibitors

The following tables summarize the inhibitory potency of known JMJD7 inhibitors.

Table 1: Small Molecule Inhibitors of JMJD7

| Inhibitor | Target | IC50 (µM) | Cell Line | Assay Type |

| JMJD7-IN-1 (Cpd-3) | JMJD7 | 6.62 | - | Enzymatic Assay |

| T-47D (Breast Cancer) | 9.40 | T-47D | Cell-based | |

| SK-BR-3 (Breast Cancer) | 13.26 | SK-BR-3 | Cell-based | |

| Jurkat (T-cell Leukemia) | 15.03 | Jurkat | Cell-based | |

| HeLa (Cervical Cancer) | 16.14 | HeLa | Cell-based |

Table 2: Peptidomimetic Inhibitors of JMJD7 (DRG1-based)

| Inhibitor | IC50 (µM) | Notes |

| DRG1-Cys | 1.25 | Inhibition is enhanced with preincubation. |

| DRG1-Sec | 1.46 | Potent inhibition sustained without preincubation. |

| DRG1-Orn | 14.0 | |

| DRG1-Cys (no preincubation) | 16.0 | |

| DRG1-Sec (no preincubation) | 2.8 |

Experimental Protocols

JMJD7 Lysyl Hydroxylase Activity Assay

This protocol is adapted from methodologies used to assess the hydroxylation of DRG1/2 peptides by JMJD7.

Materials:

-

Recombinant human JMJD7

-

Synthetic DRG1 or DRG2 peptide substrate (e.g., a 25-mer fragment of DRG1)

-

2-Oxoglutarate (2OG)

-

Ferrous Ammonium Sulfate (FAS)

-

L-Ascorbic acid (LAA)

-

Tris buffer (50 mM, pH 7.5)

-

Quenching solution (e.g., 0.1% formic acid)

-

LC-MS system for analysis

Procedure:

-

Prepare a reaction mixture containing Tris buffer, LAA (100 µM), FAS (10 µM), and the DRG1 peptide substrate (10 µM).

-

Initiate the reaction by adding recombinant JMJD7 (2 µM) and 2OG (10 µM) to the mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Analyze the reaction products by LC-MS to detect the +16 Da mass shift corresponding to the hydroxylation of the DRG1 peptide.

-

For inhibitor screening, pre-incubate JMJD7 with the inhibitor for a set time (e.g., 15 minutes) before adding the substrate and co-factors.

JMJD7 Endopeptidase Activity Assay

This generalized protocol is based on the principle of detecting the cleavage of methylated histone tails.

Materials:

-

Recombinant human JMJD7

-

Methylated histone H3 or H4 peptide substrate

-

Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl)

-

Protease inhibitor cocktail (as a negative control)

-

MALDI-TOF mass spectrometer or SDS-PAGE for analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and the methylated histone peptide substrate.

-

Initiate the reaction by adding recombinant JMJD7.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a strong acid for MALDI-TOF or SDS-PAGE loading buffer).

-

Analyze the reaction products to detect the cleaved peptide fragments. For MALDI-TOF, look for the appearance of new peaks corresponding to the cleaved products. For SDS-PAGE, look for a shift in the band corresponding to the histone peptide.

-

When testing inhibitors, pre-incubate JMJD7 with the compound before adding the histone substrate.

Visualizing JMJD7's Functional Pathways

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways involving JMJD7 and a general experimental workflow for studying its inhibitors.

JMJD7's dual roles in transcription and translation.

A general workflow for JMJD7 inhibitor discovery.

Conclusion

JMJD7's dual functionality as a lysyl hydroxylase and an endopeptidase underscores its importance in regulating key cellular processes. Its involvement in both translation and transcription makes it a compelling target for therapeutic intervention, particularly in oncology. The development of potent and specific inhibitors of JMJD7 holds promise for novel cancer therapies. Further research into the intricate signaling pathways governed by JMJD7 will undoubtedly unveil new avenues for understanding and treating human diseases.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. uniprot.org [uniprot.org]

- 3. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JMJD6 cleaves MePCE to release positive transcription elongation factor b (P-TEFb) in higher eukaryotes | eLife [elifesciences.org]

JMJD7-IN-1: A Chemical Probe for Interrogating JMJD7 Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of JMJD7-IN-1, the first-in-class inhibitor of Jumonji domain-containing 7 (JMJD7). It details the function of JMJD7, the biochemical and cellular activity of this compound, and the experimental methodologies used to characterize this chemical probe. This document is intended to serve as a technical resource for scientists investigating the biological roles of JMJD7 and exploring its potential as a therapeutic target.

Introduction to JMJD7: A Multifunctional Enzyme

Jumonji domain-containing 7 (JMJD7) is a member of the JmjC family of 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenases.[1][2] These enzymes are critical regulators of various cellular processes. Initially, the precise function of JMJD7 was uncharacterized, but recent studies have revealed its involvement in at least two distinct enzymatic activities:

-

(3S)-Lysyl Hydroxylase Activity: Biochemical and structural studies have definitively shown that JMJD7 catalyzes a novel type of post-translational modification: the (3S)-lysyl hydroxylation.[1][3] Its primary substrates are two highly conserved members of the TRAFAC family of GTPases, the Developmentally Regulated GTP Binding Proteins 1 and 2 (DRG1/2).[1][3] This hydroxylation of a specific lysine residue on DRG1/2 appears to promote their interaction with RNA, suggesting a role for JMJD7 in the regulation of protein synthesis and cell growth.[1][4]

-

Putative Protease Activity: In addition to its hydroxylase function, JMJD7, along with its homolog JMJD5, has been reported to possess protease activity.[5][6] This activity involves the cleavage of histone tails bearing methylated arginine residues, which may facilitate the release of paused RNA polymerase II and promote transcription elongation.[5][7]

Given its dual roles in fundamental processes like transcription and translation, JMJD7 has been implicated in the pathophysiology of several diseases, particularly cancer.[2][7][8] The development of selective chemical probes is therefore essential to dissect its specific functions and validate it as a potential drug target.

This compound: A First-in-Class Chemical Probe

This compound is the first potent, small-molecule inhibitor of JMJD7 to be reported.[2][8] It was identified through a virtual screening campaign followed by biochemical and cellular validation.[2][8] As a chemical probe, this compound provides a critical tool for researchers to acutely inhibit JMJD7 function in both biochemical and cellular contexts, enabling the study of the downstream consequences of its inhibition.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound's inhibitory and cytotoxic activities.

Table 1: In Vitro Activity of this compound against JMJD7

| Assay Type | Parameter | Value (μM) |

|---|---|---|

| Biochemical Inhibition | IC₅₀ | 6.62[2][8][9] |

| Biophysical Binding | IC₅₀ | 3.80[9] |

Table 2: Cellular Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (μM) after 72h |

|---|---|---|

| T-47d | Breast Cancer | 9.40[9] |

| SK-BR-3 | Breast Cancer | 13.26[9] |

| Jurkat | T-cell Leukemia | 15.03[9] |

| Hela | Cervical Cancer | 16.14[9] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are the methodologies for the key experiments used to characterize this compound.

4.1 In Vitro Biochemical Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general method for determining the potency of an inhibitor against a purified enzyme like JMJD7.

-

Reagents and Materials:

-

Recombinant human JMJD7 protein.

-

Substrate: A peptide derived from DRG1 containing the target lysine residue.

-

Cofactors: Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂), 2-oxoglutarate (2OG), and L-ascorbic acid.

-

Assay Buffer: E.g., Tris or HEPES buffer at a physiological pH, containing Tween-20.

-

This compound, dissolved in DMSO.

-

Detection Reagent: A system to measure product formation or substrate depletion (e.g., mass spectrometry, antibody-based detection of the hydroxylated product, or a coupled-enzyme assay that measures succinate production).

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

-

In a microplate, add the assay buffer, recombinant JMJD7, and the inhibitor at various concentrations. Include a positive control (DMSO vehicle) and a negative control (no enzyme).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a mixture of the DRG1 peptide substrate and cofactors (Fe(II), 2OG, ascorbate).

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

-

Stop the reaction by adding a quenching solution (e.g., EDTA, formic acid).

-

Quantify the reaction product using the chosen detection method.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

-

4.2 Cellular Proliferation (MTT) Assay (Cellular IC₅₀ Determination)

This protocol describes a colorimetric assay to assess the effect of this compound on the metabolic activity and proliferation of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., T-47d, SK-BR-3, Jurkat, Hela).

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

-

This compound dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and treat the cells with various concentrations of this compound. Include a vehicle control (DMSO-treated cells).

-

Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the functional context of JMJD7 and the workflow for utilizing this compound as a chemical probe.

Caption: Functional pathways of the dual-activity enzyme JMJD7.

Caption: Experimental workflow for characterizing this compound.

References

- 1. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JMJD7 jumonji domain containing 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Gene - JMJD7 [maayanlab.cloud]

- 8. Discovery of JMJD7 inhibitors with the aid of virtual screening and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Impact of JMJD7 Inhibition on Cellular Signaling Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMJD7 (Jumonji Domain Containing 7) is a bifunctional enzyme with significant roles in cellular regulation, making it a compelling target for therapeutic development. It possesses both (3S)-lysyl hydroxylase and endopeptidase activities, allowing it to modulate distinct cellular processes. As a hydroxylase, JMJD7 targets key components of the translation machinery, while its endopeptidase function is implicated in epigenetic regulation through histone modification. This document provides an in-depth technical guide to the impact of inhibiting JMJD7 on critical cell signaling pathways, supported by quantitative data, detailed experimental protocols, and visual pathway representations.

Core Functions and Cellular Targets of JMJD7

JMJD7's multifaceted nature stems from its two distinct enzymatic activities:

-

Lysyl Hydroxylase Activity: JMJD7 is a Fe(II) and 2-oxoglutarate (2OG)-dependent oxygenase that catalyzes the (3S)-lysyl hydroxylation of Developmentally Regulated GTP Binding Proteins 1 and 2 (DRG1 and DRG2).[1][2] DRG1 and DRG2 are members of the TRAFAC (Translation Factor) family of GTPases.[2] This hydroxylation occurs on a highly conserved lysine residue and is believed to promote the binding of DRG proteins to ribonucleic acid (RNA), thereby influencing protein synthesis.[2]

-

Endopeptidase Activity: JMJD7 has been reported to possess protease activity, specifically cleaving the N-terminal tails of histones at methylated arginine or lysine residues.[1][3] This action generates "tailless nucleosomes," which may facilitate transcription elongation by altering chromatin structure.[1][3] This function suggests a role for JMJD7 in epigenetic regulation.

Given these functions, the inhibition of JMJD7 is expected to disrupt both translational and transcriptional processes, with significant implications for cell growth and proliferation. Notably, the depletion of JMJD7 has been shown to repress the growth of cancer cells.[3]

Quantitative Data on JMJD7 Inhibition and Enzyme Kinetics

The development of potent and selective inhibitors is crucial for elucidating the therapeutic potential of targeting JMJD7. While specific data for a compound designated "JMJD7-IN-1" is not publicly available, studies on peptide-based inhibitors provide valuable quantitative insights into the modulation of its hydroxylase activity.

Table 1: IC50 Values of Peptide-Based Inhibitors for JMJD7 Hydroxylase Activity

| Inhibitor (DRG1 peptide variant) | IC50 (µM) | Notes |

| DRG1-Cys | 1.25 | Inhibition is more potent with preincubation.[4] |

| DRG1-Sec | 1.46 | Potent inhibition is sustained without preincubation.[4] |

| DRG1-Orn | 14.0 | Shortening the lysine side chain can be beneficial for inhibition.[5] |

| DRG1-Cys (without preincubation) | 16.0 | [4] |

| DRG1-Sec (without preincubation) | 2.8 | [4] |

Table 2: Steady-State Kinetic Parameters for JMJD7 Hydroxylase Substrates

| Substrate (DRG1 peptide variant) | kcat (min⁻¹) | Km (µM) | Reference |

| DRG1-Lys | 13.0 ± 0.36 | 1.4 ± 0.59 | [5][6] |

| DRG1-LysE | 24.7 ± 0.36 | 3.1 ± 0.81 | [5][6] |

Signaling Pathways Modulated by JMJD7 Inhibition

Inhibition of JMJD7 is predicted to impact multiple signaling pathways due to its dual enzymatic functions.

Regulation of Protein Synthesis via DRG1/2 Hydroxylation

JMJD7-mediated hydroxylation of DRG1 and DRG2 is a key post-translational modification that enhances their affinity for RNA.[2] By inhibiting this hydroxylation, a JMJD7 inhibitor would reduce the RNA-binding capacity of DRG1/2, thereby potentially downregulating protein synthesis. This disruption of the translational machinery can lead to cell growth arrest.

Epigenetic Regulation through Histone Tail Clipping

The endopeptidase activity of JMJD7 on methylated histone tails represents a novel mechanism of epigenetic regulation.[1][3] By removing these tails, JMJD7 can alter the chromatin landscape, potentially leading to the activation of gene transcription. Inhibition of this activity would be expected to maintain a repressive chromatin state at target gene loci, thereby affecting the expression of genes involved in cell proliferation and survival.

Impact on Cancer Cell Proliferation and Survival

A fusion protein, JMJD7-PLA2G4B, has been shown to regulate the proliferation and survival of head and neck squamous cell carcinoma (HNSCC) cells.[7][8] Ablation of this fusion protein inhibits cell proliferation by promoting G1 cell cycle arrest and increasing starvation-induced cell death.[7][8] Mechanistically, this involves the modulation of the AKT signaling pathway and the regulation of the E3 ligase SKP2, which in turn controls the expression of cell cycle inhibitors p21 and p27.[7] While this is specific to a fusion protein, it highlights the potential for JMJD7 inhibition to impact cancer cell signaling pathways that control cell cycle and survival.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ora.ox.ac.uk [ora.ox.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. A novel read-through transcript JMJD7-PLA2G4B regulates head and neck squamous cell carcinoma cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel read-through transcript JMJD7-PLA2G4B regulates head and neck squamous cell carcinoma cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for JMJD7-IN-1

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cellular characterization of JMJD7-IN-1 , a potent inhibitor of the Jumonji-C (JmjC) domain-containing protein 7 (JMJD7).

Introduction to JMJD7

Jumonji domain-containing protein 7 (JMJD7) is a bifunctional enzyme belonging to the 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenase superfamily. It plays a crucial role in cellular processes through two distinct catalytic activities:

-

(3S)-Lysyl Hydroxylation: JMJD7 catalyzes the stereospecific hydroxylation of a highly conserved lysine residue on the Developmentally Regulated GTP-binding proteins 1 and 2 (DRG1 and DRG2).[1][2] This post-translational modification is believed to promote the interaction of DRG1/2 with RNA, thereby playing a role in the regulation of protein synthesis.[3][4]

-

Histone Endopeptidase Activity: JMJD7 can also act as an endopeptidase, cleaving the N-terminal tails of histones adjacent to methylated arginine or lysine residues.[3][5] This "clipping" of histone tails generates "tailless nucleosomes," which may facilitate the release of paused RNA Polymerase II and promote transcription elongation.[3][6]

Given its roles in transcription and translation, JMJD7 has been implicated in the development and progression of various diseases, including cancer, making it an attractive target for therapeutic intervention.[7][8]

Overview of this compound

This compound is a small molecule inhibitor of JMJD7. It has been identified as the first reported inhibitor for this enzyme and serves as a critical tool for studying the cellular functions of JMJD7.[7][8]

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Value | Cell Lines Tested | Assay Type | Reference |

| Biochemical IC50 | 6.62 µM | N/A (Enzymatic) | In vitro JMJD7 activity assay | [9][10] |

| Binding IC50 | 3.80 µM | N/A (Biophysical) | Biophysical binding assay | |

| Cellular IC50 | 9.40 µM | T-47D (Breast Cancer) | 72h MTT growth inhibition | [9] |

| 13.26 µM | SK-BR-3 (Breast Cancer) | 72h MTT growth inhibition | [9] | |

| 15.03 µM | Jurkat (T-cell Leukemia) | 72h MTT growth inhibition | [9] | |

| 16.14 µM | HeLa (Cervical Cancer) | 72h MTT growth inhibition | [9] | |

| > 100 µM | BJ (Foreskin Fibroblast) | 72h MTT growth inhibition | [9] | |

| > 100 µM | SH-SY5Y (Neuroblastoma) | 72h MTT growth inhibition | [9] |

Signaling Pathway Diagram

The following diagram illustrates the primary characterized function of JMJD7 as a lysyl hydroxylase acting on DRG1/2.